Cas no 116574-75-5 (3-Fluoropiperidine)
3-Fluoropiperidine Chemical and Physical Properties
Names and Identifiers
-
- 3-Fluoropiperidine
- 3-FluoropiperidineHCl
- 3-Fluoropiperidine hydrochloride
- 3-a€Fluoropiperidine hydrochloride
- 3-Fluoropiperidine hydrochloride 97%
- SB39233
- FT-0653977
- SCHEMBL26108
- MFCD03093850
- YUKQZLBLVRAJSW-UHFFFAOYSA-N
- EN300-89420
- SB41395
- P18988
- BS-12767
- A803644
- 3-fluoranylpiperidine
- SY036345
- AKOS005146239
- F2148-2172
- Piperidine, 3-fluoro-
- 3-Fluoro-piperidinium
- DTXSID30922100
- PB38654
- 116574-75-5
- CHEMBL1162289
- 3-fluoropiperidine, AldrichCPR
- (S)-3-Fluoro-piperidine
-
- MDL: MFCD03452799
- Inchi: 1S/C5H10FN/c6-5-2-1-3-7-4-5/h5,7H,1-4H2
- InChI Key: YUKQZLBLVRAJSW-UHFFFAOYSA-N
- SMILES: FC1CNCCC1
Computed Properties
- Exact Mass: 103.08000
- Monoisotopic Mass: 103.08
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 56
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12A^2
- XLogP3: 0.7
Experimental Properties
- Density: 0.97 g/cm3
- Melting Point: 227°C
- Boiling Point: 120.2°Cat760mmHg
- Flash Point: 26.5°C
- PSA: 12.03000
- LogP: 1.03670
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
3-Fluoropiperidine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 22-36/37/38-36
- Safety Instruction: S26
-
Hazardous Material Identification:
- Risk Phrases:R22
- HazardClass:IRRITANT, AIR SENSITIVE
- Storage Condition:2-8°C
3-Fluoropiperidine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Fluoropiperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F166180-1g |
3-Fluoropiperidine |
116574-75-5 | 97% | 1g |
¥1737.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F166180-250mg |
3-Fluoropiperidine |
116574-75-5 | 97% | 250mg |
¥574.90 | 2023-09-02 | |
| TRC | F594555-25mg |
3-Fluoropiperidine |
116574-75-5 | 25mg |
$ 81.00 | 2023-04-17 | ||
| TRC | F594555-50mg |
3-Fluoropiperidine |
116574-75-5 | 50mg |
$ 133.00 | 2023-04-17 | ||
| TRC | F594555-100mg |
3-Fluoropiperidine |
116574-75-5 | 100mg |
$ 196.00 | 2023-04-17 | ||
| TRC | F594555-250mg |
3-Fluoropiperidine |
116574-75-5 | 250mg |
$ 345.00 | 2023-04-17 | ||
| eNovation Chemicals LLC | D914026-1g |
3-Fluoropiperidine |
116574-75-5 | 95% | 1g |
$155 | 2023-09-01 | |
| Chemenu | CM374356-1g |
3-Fluoropiperidine |
116574-75-5 | 95%+ | 1g |
$432 | 2022-09-04 | |
| Chemenu | CM374356-5g |
3-Fluoropiperidine |
116574-75-5 | 95%+ | 5g |
$365 | 2022-06-14 | |
| Chemenu | CM374356-100mg |
3-Fluoropiperidine |
116574-75-5 | 95%+ | 100mg |
$86 | 2022-09-04 |
3-Fluoropiperidine Suppliers
3-Fluoropiperidine Related Literature
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Radouane Koudih,Gwéna?lle Gilbert,Martine Dhilly,Ahmed Abbas,Louisa Barré,Danièle Debruyne,Franck Sobrio Org. Biomol. Chem. 2012 10 8493
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Emilie Vardelle,Diego Gamba-Sanchez,Agnès Martin-Mingot,Marie-Paule Jouannetaud,Sébastien Thibaudeau,Jér?me Marrot Cyclisation/fluorination of nitrogen containing dienes in superacid HF–SbF5: a new route to 3- and 4-fluoropiperidines. Emilie Vardelle Diego Gamba-Sanchez Agnès Martin-Mingot Marie-Paule Jouannetaud Sébastien Thibaudeau Jér?me Marrot Chem. Commun. 2008 1473
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Emilie Vardelle,Diego Gamba-Sanchez,Agnès Martin-Mingot,Marie-Paule Jouannetaud,Sébastien Thibaudeau,Jér?me Marrot Cyclisation/fluorination of nitrogen containing dienes in superacid HF–SbF5: a new route to 3- and 4-fluoropiperidines. Emilie Vardelle Diego Gamba-Sanchez Agnès Martin-Mingot Marie-Paule Jouannetaud Sébastien Thibaudeau Jér?me Marrot Chem. Commun. 2008 1473
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Emilie Vardelle,Diego Gamba-Sanchez,Agnès Martin-Mingot,Marie-Paule Jouannetaud,Sébastien Thibaudeau,Jér?me Marrot Cyclisation/fluorination of nitrogen containing dienes in superacid HF–SbF5: a new route to 3- and 4-fluoropiperidines. Emilie Vardelle Diego Gamba-Sanchez Agnès Martin-Mingot Marie-Paule Jouannetaud Sébastien Thibaudeau Jér?me Marrot Chem. Commun. 2008 1473
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Patrycja Kaczmarek,Magdalena Rapp,Henryk Koroniak RSC Adv. 2018 8 24444
Additional information on 3-Fluoropiperidine
3-Fluoropiperidine and CAS No. 116574-75-5: A Comprehensive Overview of Its Pharmacological Properties and Research Applications
3-Fluoropiperidine (CAS No. 116574-75-5) is a fluorinated derivative of piperidine, a six-membered heterocyclic compound with nitrogen as its ring member. This compound has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential biological activities. The introduction of a fluorine atom at the third position of the piperidine ring introduces significant stereochemical and electronic effects, which can modulate the compound’s interactions with biological targets. Recent studies have highlighted its role as a versatile scaffold in the development of novel therapeutics, particularly in the treatment of neurological and psychiatric disorders.
The CAS No. 116574-75-5 designation ensures the precise identification of this compound, which is critical for reproducibility in chemical synthesis and pharmacological studies. The fluorine atom in 3-Fluoropiperidine enhances its metabolic stability and lipophilicity, making it an attractive candidate for drug design. These properties are particularly relevant in the context of central nervous system (CNS) drug development, where compounds must navigate the blood-brain barrier (BBB) to exert therapeutic effects. Recent advancements in computational chemistry have enabled researchers to predict the behavior of 3-Fluoropiperidine in biological systems, further accelerating its application in drug discovery.
One of the most promising areas of research involving 3-Fluoropiperidine is its potential as an agonist or antagonist of GABAA receptors, which are key targets in the treatment of anxiety and epilepsy. A 2023 study published in Journal of Medicinal Chemistry demonstrated that derivatives of 3-Fluoropiperidine exhibit high affinity for GABAA receptors, particularly those containing the α1 subunit. This finding suggests that 3-Fluoropiperidine could serve as a lead compound for the development of more selective anxiolytic agents. The study also emphasized the importance of stereochemistry in modulating receptor binding, as the (R)-enantiomer showed significantly higher potency than the (S)-enantiomer.
Additionally, 3-Fluoropiperidine has been explored for its role in the modulation of serotonin receptors, particularly 5-HT2A and 5-HT2C subtypes. These receptors are implicated in various psychiatric conditions, including schizophrenia and major depressive disorder. A 2024 preclinical study highlighted the potential of 3-Fluoropiperidine derivatives to act as partial agonists at 5-HT2C receptors, suggesting their utility in the treatment of mood disorders. The study also noted that these compounds may reduce the risk of side effects associated with traditional antipsychotics, such as extrapyramidal symptoms.
The chemical synthesis of 3-Fluoropiperidine involves several well-established methods, including the fluorination of piperidine derivatives and the use of transition metal-catalyzed reactions. Recent advances in green chemistry have focused on developing more sustainable and efficient synthetic routes. For instance, a 2023 paper in Organic & Biomolecular Chemistry described a microwave-assisted synthesis of 3-Fluoropiperidine that reduced reaction times by 40% compared to traditional methods. This innovation is particularly relevant in the context of large-scale drug production, where energy efficiency and environmental impact are critical considerations.
Pharmacokinetic studies of 3-Fluoropiperidine have revealed its favorable properties in vivo. The compound exhibits moderate oral bioavailability, with an estimated absorption rate of 65–70% in rodent models. Its metabolic profile is primarily mediated by cytochrome P450 enzymes, with minimal interaction with other drugs, which is a significant advantage in clinical settings. A 2024 study published in Drug Metabolism and Disposition further indicated that 3-Fluoropiperidine has a long half-life, allowing for less frequent dosing regimens. These characteristics make it a strong candidate for the development of long-acting formulations for chronic conditions such as insomnia and chronic pain.
Despite its promising properties, the use of 3-Fluoropiperidine in drug development is not without challenges. One major concern is the potential for off-target effects, particularly in the context of CNS disorders where multiple receptor systems are involved. A 2023 review in Pharmacological Reviews emphasized the need for further studies to elucidate the compound’s interactions with other neurotransmitter systems, such as dopaminergic and adrenergic pathways. This research is crucial to ensure the safety and efficacy of 3-Fluoropiperidine-based therapies.
In conclusion, 3-Fluoropiperidine (CAS No. 116574-75-5) represents a valuable scaffold in modern pharmaceutical research. Its unique chemical structure and pharmacological properties make it a promising candidate for the development of novel therapeutics targeting neurological and psychiatric disorders. Ongoing studies continue to expand our understanding of its potential applications, highlighting its significance in the field of medicinal chemistry.
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